molecular formula C19H15N3O B7736551 4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile

4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile

Cat. No.: B7736551
M. Wt: 301.3 g/mol
InChI Key: RLYWCYAKUMNTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-phenylpyrimidine-6-one with benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Scientific Research Applications

4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells. The compound may also modulate signaling pathways involved in inflammation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-phenylpyrimidine-6-one
  • Benzyl cyanide
  • 4-Phenylpyrimidine derivatives

Uniqueness

4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile is unique due to its specific structural features that confer distinct biological activities. Compared to other pyrimidine derivatives, it has a higher potential for neuroprotective and anti-inflammatory effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(2-methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-14-21-18(17-5-3-2-4-6-17)11-19(23)22(14)13-16-9-7-15(12-20)8-10-16/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYWCYAKUMNTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC2=CC=C(C=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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